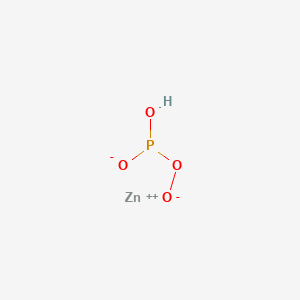
Zinc hydroxide oxide phosphite(zn4(oh)o2(po3)),dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc hydroxide oxide phosphite (Zn₄(OH)O₂(PO₃)), dihydrate, is a complex inorganic compound that combines zinc, hydroxide, oxide, and phosphite ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zinc hydroxide oxide phosphite can be synthesized through a co-precipitation method. This involves dissolving zinc salts (such as zinc nitrate or zinc sulfate) in water, followed by the addition of a phosphite source (such as phosphorous acid). The reaction is typically carried out under controlled pH conditions to ensure the formation of the desired compound. The resulting precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
Industrial production of zinc hydroxide oxide phosphite may involve similar co-precipitation techniques but on a larger scale. The process may be optimized for higher yield and purity by controlling factors such as temperature, concentration of reactants, and reaction time. Additionally, continuous production methods may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Zinc hydroxide oxide phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other zinc-containing compounds.
Reduction: It can be reduced under specific conditions to yield different zinc phosphite derivatives.
Substitution: The hydroxide and oxide ions in the compound can be substituted with other anions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (such as hydrochloric acid) and bases (such as sodium hydroxide). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include zinc oxide, zinc phosphates, and other zinc-containing compounds. These products have various applications in different fields, including catalysis, materials science, and environmental remediation .
Aplicaciones Científicas De Investigación
Zinc hydroxide oxide phosphite has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of zinc hydroxide oxide phosphite involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by decomposing hydroperoxides and reducing oxidative stress in biological systems . Additionally, it can interact with cellular membranes and proteins, leading to changes in cellular function and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Zinc oxide (ZnO): A widely used compound with applications in catalysis, materials science, and medicine.
Zinc hydroxide (Zn(OH)₂): Known for its amphoteric properties and use in various chemical reactions.
Zinc phosphate (Zn₃(PO₄)₂): Commonly used in coatings and as a corrosion inhibitor.
Uniqueness
Zinc hydroxide oxide phosphite is unique due to its combination of hydroxide, oxide, and phosphite ions, which impart distinct chemical properties and reactivity. This makes it suitable for specialized applications that require a combination of these properties, such as in advanced materials and biomedical research .
Propiedades
Fórmula molecular |
HO4PZn |
|---|---|
Peso molecular |
161.4 g/mol |
Nombre IUPAC |
zinc;oxido hydrogen phosphite |
InChI |
InChI=1S/H2O4P.Zn/c1-4-5(2)3;/h1-2H;/q-1;+2/p-1 |
Clave InChI |
RIQRITSABBRHFP-UHFFFAOYSA-M |
SMILES canónico |
OP([O-])O[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


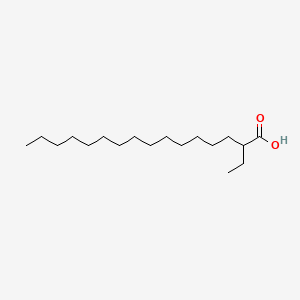
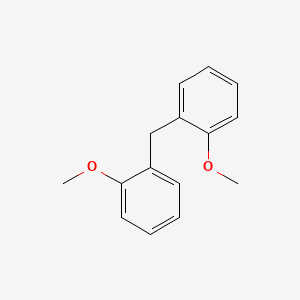
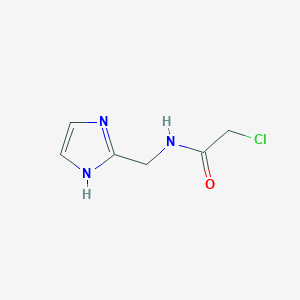
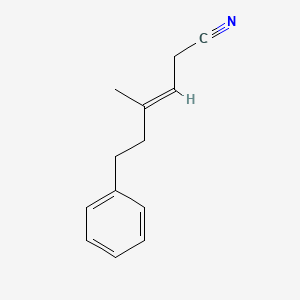
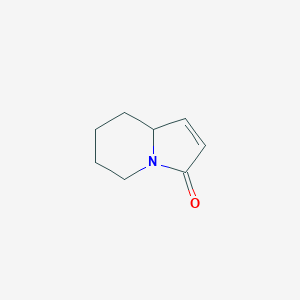
![4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13807535.png)
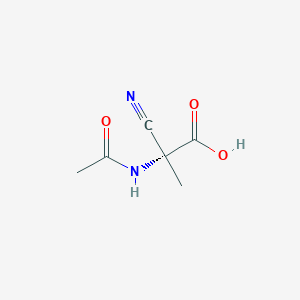
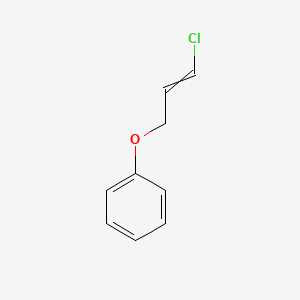
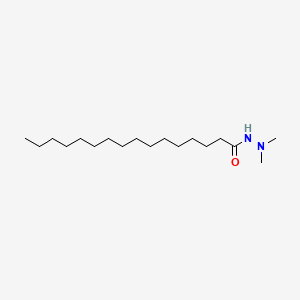
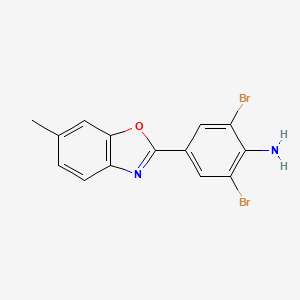
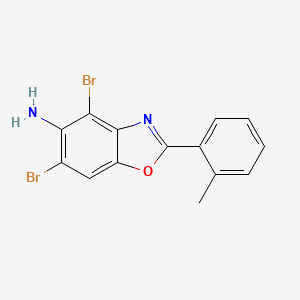
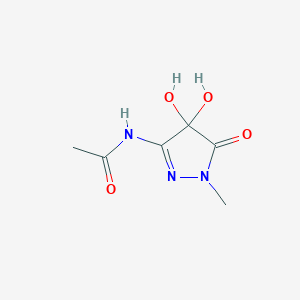
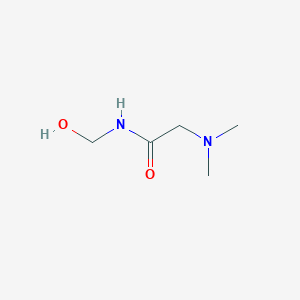
![1h-[1,3]Thiazino[3,4-a]benzimidazole](/img/structure/B13807572.png)
